REACTION_CXSMILES
|
[N+:1]([O:4][CH2:5][CH:6]([CH2:8][O:9][N+:10]([O-:12])=[O:11])[OH:7])([O-:3])=[O:2].[N+]([O-])(O)=O>OCC(CO)O>[N+:1]([O-:3])([O:4][CH2:5][CH:6]1[O:9][CH2:8]1)=[O:2].[N+:1]([O:4][CH2:5][CH:6]([CH2:8][O:9][N+:10]([O-:12])=[O:11])[OH:7])([O-:3])=[O:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])OCC(O)CO[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
OCC(O)CO
|
Type
|
CUSTOM
|
Details
|
continuously overflowing stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction vessels and one decanter
|
Type
|
CUSTOM
|
Details
|
The overflow is reacted with excess base in the second reaction vessel
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)(OCC1CO1)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])OCC(O)CO[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+:1]([O:4][CH2:5][CH:6]([CH2:8][O:9][N+:10]([O-:12])=[O:11])[OH:7])([O-:3])=[O:2].[N+]([O-])(O)=O>OCC(CO)O>[N+:1]([O-:3])([O:4][CH2:5][CH:6]1[O:9][CH2:8]1)=[O:2].[N+:1]([O:4][CH2:5][CH:6]([CH2:8][O:9][N+:10]([O-:12])=[O:11])[OH:7])([O-:3])=[O:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])OCC(O)CO[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
OCC(O)CO
|
Type
|
CUSTOM
|
Details
|
continuously overflowing stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction vessels and one decanter
|
Type
|
CUSTOM
|
Details
|
The overflow is reacted with excess base in the second reaction vessel
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)(OCC1CO1)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])OCC(O)CO[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |